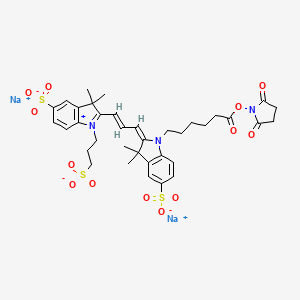
Sulfo-Cy3-NHS (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfo-Cy3-NHS (disodium) is a derivative of the Cy3 (Cyanine3) dye that contains sulfonate ions. This compound is known for its improved water solubility and is widely used in labeling biomolecules containing amine groups, such as proteins, antibodies, or peptides . The presence of sulfonate ions enhances its hydrophilicity, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
Sulfo-Cy3-NHS (disodium) is synthesized by activating the carboxyl group of the Cy3 dye with N-hydroxysuccinimide (NHS) to form the NHS ester. This activation allows the dye to react with primary amines on biomolecules, forming stable amide bonds . The reaction typically occurs in an aqueous solution without the need for organic co-solvents, which helps maintain the integrity of sensitive biomolecules .
Industrial Production Methods
Industrial production of Sulfo-Cy3-NHS (disodium) involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to verify the chemical structure and functionality of the dye. The final product is often lyophilized and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions
Sulfo-Cy3-NHS (disodium) primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form amide bonds . This reaction is highly specific and efficient, making it ideal for labeling applications.
Common Reagents and Conditions
The common reagents used in these reactions include primary amines found in proteins, antibodies, and peptides. The reaction conditions are typically mild, occurring at physiological pH and room temperature, which helps preserve the biological activity of the labeled molecules .
Major Products Formed
The major products formed from these reactions are stable amide-linked conjugates of Sulfo-Cy3-NHS (disodium) with the target biomolecules. These conjugates retain the fluorescent properties of the Cy3 dye, allowing for easy detection and analysis .
科学研究应用
Sulfo-Cy3-NHS (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
作用机制
The mechanism of action of Sulfo-Cy3-NHS (disodium) involves the formation of a stable amide bond between the NHS ester and primary amines on the target biomolecule. This covalent attachment ensures that the fluorescent dye remains bound to the biomolecule, allowing for accurate detection and analysis. The sulfonate ions in the dye improve its water solubility, enhancing its performance in aqueous environments .
相似化合物的比较
Sulfo-Cy3-NHS (disodium) is unique due to its improved water solubility and high specificity for primary amines. Similar compounds include:
TAMRA: Another fluorescent dye with similar excitation and emission properties but lower water solubility.
Alexa Fluor 555: Known for its brightness and stability, but may require organic co-solvents for labeling.
DyLight 550: Offers similar fluorescence characteristics but may not be as hydrophilic as Sulfo-Cy3-NHS (disodium).
BODIPY TMR-X: A fluorescent dye with comparable properties but different chemical structure and solubility profile.
Sulfo-Cy3-NHS (disodium) stands out due to its ease of use in aqueous solutions and its ability to form stable conjugates with a wide range of biomolecules.
属性
分子式 |
C36H41N3Na2O13S3 |
|---|---|
分子量 |
865.9 g/mol |
IUPAC 名称 |
disodium;(2E)-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C36H43N3O13S3.2Na/c1-35(2)26-22-24(54(46,47)48)13-15-28(26)37(19-7-5-6-12-34(42)52-39-32(40)17-18-33(39)41)30(35)10-8-11-31-36(3,4)27-23-25(55(49,50)51)14-16-29(27)38(31)20-9-21-53(43,44)45;;/h8,10-11,13-16,22-23H,5-7,9,12,17-21H2,1-4H3,(H2-,43,44,45,46,47,48,49,50,51);;/q;2*+1/p-2 |
InChI 键 |
PSSRJGARVRNPSB-UHFFFAOYSA-L |
手性 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
规范 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


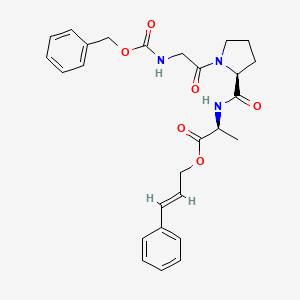
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
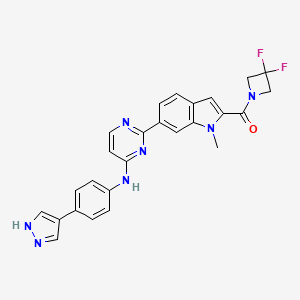
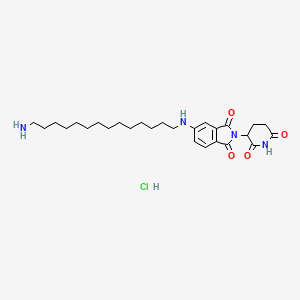
![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)
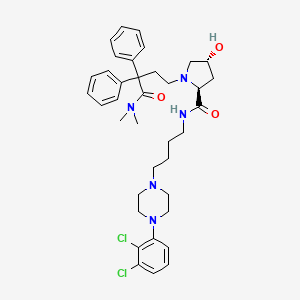
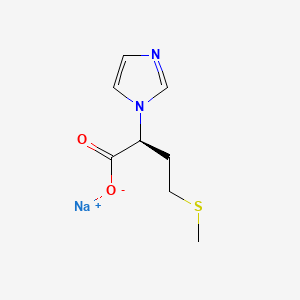
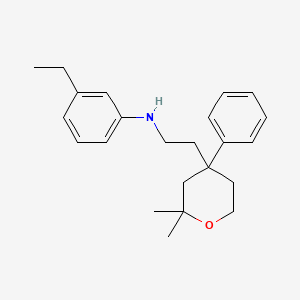
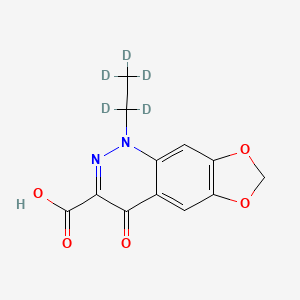

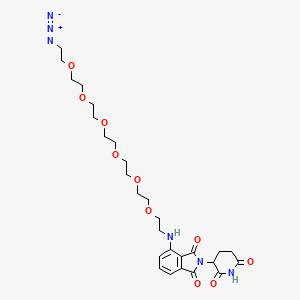
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
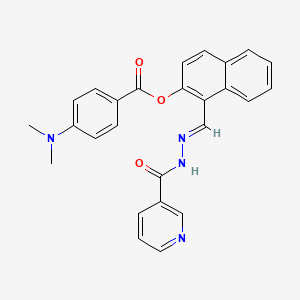
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)
